2-Amino-4-iodo-6-methoxypyrimidine
Overview
Description
2-Amino-4-iodo-6-methoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3.
Scientific Research Applications
2-Amino-4-iodo-6-methoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H318 (Causes serious eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-iodo-6-methoxypyrimidine typically involves the iodination of 2-amino-6-methoxypyrimidine. One common method includes the reaction of 2-amino-6-methoxypyrimidine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-iodo-6-methoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group at position 2 can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Mechanism of Action
The mechanism of action of 2-Amino-4-iodo-6-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom and amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: Similar structure but with methoxy groups at positions 4 and 6 instead of iodine.
2-Amino-4-chloro-6-methoxypyrimidine: Similar structure but with a chlorine atom at position 4 instead of iodine.
Uniqueness
2-Amino-4-iodo-6-methoxypyrimidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
4-iodo-6-methoxypyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUIKPWOPKWOHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550540 | |
Record name | 4-Iodo-6-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100594-13-6 | |
Record name | 4-Iodo-6-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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